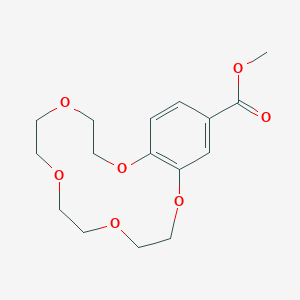

4'-Methoxycarbonylbenzo-15-crown 5-Ether

描述

Contextual Background of Crown Ether Macrocycles in Supramolecular Chemistry

Supramolecular chemistry is the domain of chemistry that studies chemical systems composed of a discrete number of molecules. These molecular assemblies are held together by non-covalent intermolecular forces, a concept often described as "chemistry beyond the molecule." Crown ethers are a pivotal class of macrocyclic compounds that have been instrumental in the advancement of supramolecular chemistry. mdpi.com These cyclic polyethers are renowned for their ability to selectively bind with various cations, forming stable host-guest complexes. muk.ac.ir

The structure of a crown ether features a central cavity lined with oxygen atoms, which can coordinate with a cation of a complementary size. The exterior of the crown ether is typically nonpolar, allowing the complex to be soluble in organic solvents. This unique property has made crown ethers invaluable as phase-transfer catalysts and as tools for studying molecular recognition. muk.ac.ir The selective binding ability of crown ethers is a cornerstone of host-guest chemistry, providing fundamental insights into the nature of non-covalent interactions.

Historical Development and Theoretical Foundations of Crown Ether Research

The field of crown ether chemistry was established in 1967 by Charles J. Pedersen. muk.ac.ir His serendipitous discovery of a white, crystalline by-product, later named dibenzo-18-crown-6, revealed a new class of compounds with a remarkable affinity for alkali metal cations. This discovery, which stemmed from research into multidentate ligands, laid the groundwork for a new area of chemical research. Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987 for their foundational work in this area.

The theoretical basis for the action of crown ethers lies in the principles of molecular recognition. The size of the crown ether's cavity, the number and type of donor atoms, and the nature of the solvent all play crucial roles in determining the stability and selectivity of the host-guest complex. The "lock and key" model is often used to describe this relationship, where the crown ether (the host) has a specific size and shape that is complementary to a particular cation (the guest).

Significance of Benzo-15-crown-5 (B77314) Derivatives in Contemporary Chemical Research

Benzo-15-crown-5 is a specific type of crown ether that incorporates a benzene (B151609) ring fused to the macrocyclic polyether ring. This structural feature imparts a degree of rigidity to the molecule and provides a scaffold for further functionalization. The introduction of substituent groups onto the benzene ring creates a diverse family of benzo-15-crown-5 derivatives with tailored properties and applications.

These derivatives are significant in several areas of modern chemical research:

Ion-Selective Electrodes: The ability of benzo-15-crown-5 derivatives to selectively bind specific cations is exploited in the development of ion-selective electrodes for analytical chemistry. chemimpex.com

Phase-Transfer Catalysis: Like other crown ethers, substituted benzo-15-crown-5 compounds can act as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. researchgate.net

Extraction of Metal Ions: These compounds are investigated for their potential in the selective extraction of metal ions from aqueous solutions, which has applications in environmental remediation and resource recovery. chemimpex.commdpi.com

Synthesis of Complex Molecules: The introduction of functional groups allows these crown ethers to be incorporated into larger, more complex molecular architectures, such as polymers and rotaxanes. orientjchem.org

The table below summarizes some key properties of the parent compound, Benzo-15-crown-5.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₅ |

| Molecular Weight | 268.31 g/mol |

| Melting Point | 78-80 °C |

| CAS Number | 14098-44-3 |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Overview of Research Trajectories for 4'-Methoxycarbonylbenzo-15-crown 5-Ether

Direct and extensive research specifically focused on this compound is not widely available in published literature. However, its chemical structure, featuring a methoxycarbonyl group (-COOCH₃) at the 4' position of the benzo group, places it as a close relative of other well-studied 4'-substituted benzo-15-crown-5 ethers, such as 4'-formylbenzo-15-crown-5 and 4'-carboxybenzo-15-crown-5. mdpi.comresearchgate.netnih.gov

Based on the research trajectories of these analogous compounds, the scientific investigation into this compound would likely follow several key paths:

Synthesis and Characterization: A primary research focus would be the development of efficient synthetic routes to produce this compound. This would likely involve the esterification of 4'-carboxybenzo-15-crown-5 or the oxidation and subsequent esterification of 4'-formylbenzo-15-crown-5. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Complexation Studies: A significant area of investigation would involve studying the complexation behavior of this crown ether with various metal cations. Research would likely aim to determine the stability constants and thermodynamic parameters of these complexes to understand the influence of the methoxycarbonyl group on the binding affinity and selectivity of the crown ether cavity. These studies are often conducted using techniques like isothermal titration calorimetry and conductometry. researchgate.netresearchgate.net

Precursor for Further Functionalization: The methoxycarbonyl group can serve as a synthetic handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid (4'-carboxybenzo-15-crown-5) or reduced to a hydroxymethyl group. This versatility makes it a valuable intermediate in the synthesis of more complex, functionalized crown ether derivatives for applications in materials science and sensor technology.

The table below details some of the key identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₁₆H₂₂O₇ |

| Molecular Weight | 326.34 g/mol |

| InChIKey | PMGUUVHWCHSZKY-UHFFFAOYSA-N |

| IUPAC Name | methyl 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylate |

Data sourced from PubChem uni.lu

属性

IUPAC Name |

methyl 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-18-16(17)13-2-3-14-15(12-13)23-11-9-21-7-5-19-4-6-20-8-10-22-14/h2-3,12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGUUVHWCHSZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501174 | |

| Record name | Methyl 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine-15-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56683-56-8 | |

| Record name | Methyl 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56683-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine-15-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methoxycarbonylbenzo-15-crown 5-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Foundational Synthetic Approaches for the Benzo-15-crown-5 (B77314) Macrocyclic Core

The synthesis of the fundamental benzo-15-crown-5 macrocycle is the critical first stage. This involves the formation of a 15-membered polyether ring fused to a benzene (B151609) ring. Several methods have been established for this cyclization, with the Williamson ether synthesis being the most prominent.

Williamson Ether Synthesis and its Refinements

The most widely employed method for constructing the benzo-15-crown-5 scaffold is the Williamson ether synthesis. pressbooks.pubyoutube.com This classical approach involves the reaction between a catechol (1,2-dihydroxybenzene) and a dihaloalkane in the presence of a base. Specifically, for benzo-15-crown-5, the reaction utilizes catechol and tetraethyleneglycol dichloride (1,10-dichloro-3,6,9-trioxadecane). orientjchem.orgsemanticscholar.org The base, typically sodium hydroxide (B78521), deprotonates the hydroxyl groups of the catechol, forming a disodium (B8443419) catecholate. This nucleophilic species then reacts with the electrophilic dihalide via an SN2 mechanism to form the ether linkages and close the macrocyclic ring. pressbooks.pubyoutube.com

In a typical procedure, the reaction is carried out in n-butanol solvent under an inert atmosphere with prolonged boiling (e.g., 30 hours), which can yield the product in rates around 62%. orientjchem.orgsemanticscholar.org To enhance the efficiency of this synthesis, several refinements have been investigated. A key challenge in macrocycle synthesis is suppressing the competing intermolecular polymerization reaction. The high dilution method is often used to favor the desired intramolecular cyclization, as the probability of a single molecule's ends finding each other is higher in dilute solutions than the probability of two different molecules reacting. orientjchem.org

Further studies have optimized reaction parameters to improve yield and reduce reaction time. It was demonstrated that adding tetraethyleneglycol dichloride to the reaction mixture at a specific rate (17 ml/min) before heating can increase the content of benzo-15-crown-5 in the reaction mass to over 82%. orientjchem.orgsemanticscholar.org Additionally, the optimal reaction time at the boiling point was reduced from 30 hours to just 7 hours, significantly improving the process's efficiency. orientjchem.orgsemanticscholar.org

Table 1: Williamson Ether Synthesis Conditions for Benzo-15-crown-5

| Parameter | Conventional Method | Refined Method |

|---|---|---|

| Reactants | Catechol, Tetraethyleneglycol dichloride | Catechol, Tetraethyleneglycol dichloride |

| Base | Sodium Hydroxide | Sodium Hydroxide |

| Solvent | n-Butanol | n-Butanol |

| Reaction Time | 30 hours (boiling) | 7 hours (boiling) |

| Yield | 62% | >82% (product content in mass) |

| Key Feature | Prolonged reflux | Optimized reagent addition rate |

Intramolecular Dehydration Condensation Routes and Catalytic Enhancements

The Williamson ether synthesis is fundamentally a condensation reaction. While not a direct dehydration (as a salt, not water, is eliminated), it achieves the cyclization through the formation of ether bonds. The process relies on the nucleophilic attack of the catecholate anion on the chlorinated polyether chain, leading to intramolecular ring closure. The sodium hydroxide used in the reaction acts as a template agent, helping to organize the reactants in a conformation that favors the formation of the cyclic product. orientjchem.org

Alternative Cyclization Methods and Macrocycle Formation

To further optimize the synthesis of the benzo-15-crown-5 core, alternative methods have been explored. One such method involves the use of ultrasonication. ciac.jl.cn A successful synthesis was reported under ultrasonic irradiation at a lower temperature (60-70 °C) using dimethylformamide (DMF) as the solvent, sodium hydroxide as the template, and an antioxidant to prevent degradation. ciac.jl.cn This approach highlights a move towards more energy-efficient and potentially faster synthetic routes compared to traditional prolonged heating.

Functionalization of the Benzo Moiety: Synthesis of 4'-Formyl- and 4'-Carboxybenzo-15-crown-5 Precursors

Once the benzo-15-crown-5 macrocycle is formed, the next stage involves introducing a functional group onto the benzene ring, which can then be converted to the target methoxycarbonyl group. This is typically achieved by creating either a formyl (-CHO) or a carboxy (-COOH) derivative.

The synthesis of 4'-formylbenzo-15-crown-5 can be accomplished through several routes:

Vilsmeier-Haack type reaction: Reacting the parent benzo-15-crown-5 with N-methylformanilide and phosphoryl chloride (POCl₃). nih.gov

Duff reaction: This method allows for direct formylation of the aromatic ring using hexamine in trifluoroacetic acid. researchgate.net

Direct cyclization of a functionalized precursor: An alternative to functionalizing the pre-formed macrocycle is to start with a functionalized catechol. For example, 3,4-dihydroxybenzaldehyde (B13553) can be reacted directly with 1,11-dichloro-3,6,9-trioxaundecane and sodium hydroxide to yield 4'-formylbenzo-15-crown-5. mdpi.com

The synthesis of 4'-carboxybenzo-15-crown-5 generally proceeds via an intermediate. cdnsciencepub.comresearchgate.net A common pathway involves the Friedel-Crafts acetylation of benzo-15-crown-5 to produce 4'-acetylbenzo-15-crown-5. The acetyl group is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite (B82951) (NaOCl) in a haloform-type reaction, to yield the corresponding carboxylic acid, 4'-carboxybenzo-15-crown-5. cdnsciencepub.com The product can be precipitated by acidifying the aqueous solution with hydrochloric acid. cdnsciencepub.com

Table 2: Synthesis of Key Precursors

| Precursor | Starting Material(s) | Reagents | Synthetic Method |

|---|---|---|---|

| 4'-Formylbenzo-15-crown-5 | Benzo-15-crown-5 | N-methylformanilide, POCl₃ | Vilsmeier-Haack type |

| Benzo-15-crown-5 | Hexamine, Trifluoroacetic acid | Duff Reaction | |

| 3,4-Dihydroxybenzaldehyde | 1,11-dichloro-3,6,9-trioxaundecane, NaOH | Direct Cyclization |

| 4'-Carboxybenzo-15-crown-5 | 4'-Acetylbenzo-15-crown-5 | NaOCl (or other oxidant) | Oxidation |

Esterification and Introduction of the Methoxycarbonyl Group

The final step in the synthesis of the title compound is the conversion of the carboxylic acid group to a methyl ester. This is achieved through esterification of the 4'-carboxybenzo-15-crown-5 precursor. nih.gov This transformation is a standard procedure in organic chemistry and can be accomplished using several methods. A common approach is Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Alternatively, the carboxylic acid can be treated with reagents like diazomethane (B1218177) or with methyl iodide in the presence of a base (e.g., potassium carbonate) to form the methyl ester, 4'-methoxycarbonylbenzo-15-crown-5. uni.lu

Advanced Derivatization Pathways from 4'-Methoxycarbonylbenzo-15-crown 5-Ether

The functional groups on the benzo-15-crown-5 ring, particularly the formyl, carboxy, and related amino groups, serve as handles for further chemical modification, leading to advanced derivatives with specialized applications.

Schiff Base Ligands: The 4'-formylbenzo-15-crown-5 precursor is valuable for synthesizing more complex structures. For instance, it can be condensed with various hydrazine (B178648) derivatives to create elaborate Schiff base ligands containing both the crown ether recognition site and a separate chelating unit. mdpi.com

Phase Transfer Catalysts: 4'-Carboxybenzo-15-crown-5 has been used to design "drift-type" phase transfer catalysts. cdnsciencepub.comresearchgate.net The carboxylate can be ionically paired with a resin support, allowing it to be easily recovered. By adjusting the pH of the solution, the catalyst can be released from the solid support to function homogeneously during a reaction and then readsorbed for recovery afterward. cdnsciencepub.comresearchgate.net

Amine Derivatives: The carboxyl group can be converted to an amino group via intermediates like a nitro derivative. 4'-Nitrobenzo-15-crown-5 can be reduced to 4'-aminobenzo-15-crown-5, which opens pathways to a wide range of derivatives through reactions like acylation, phosphorylation, and condensation. orientjchem.org

Hydrogenase Mimics: The benzo-15-crown-5 framework has been incorporated into complex organometallic structures. A benzo-15-crown-5 modified [Fe-Fe] hydrogenase mimic has been synthesized, demonstrating its utility as a building block in bioinorganic chemistry. researchgate.net

Carboxylic Acid Functionalization and Subsequent Modifications

A primary and highly effective derivatization strategy for 4'-methoxycarbonylbenzo-15-crown-5 involves its hydrolysis to the corresponding carboxylic acid, 4'-carboxybenzo-15-crown-5. cdnsciencepub.comtcichemicals.comnih.govsigmaaldrich.com This transformation is typically achieved through basic hydrolysis using reagents like sodium hydroxide, followed by acidification to precipitate the carboxylic acid product. mnstate.edu The resulting 4'-carboxybenzo-15-crown-5 is a crucial intermediate for further modifications. cdnsciencepub.comnih.gov

This carboxylic acid derivative has been designed as a "drift-type" phase transfer catalyst. cdnsciencepub.comresearchgate.net In this system, the catalyst can be reversibly moved between a solid support (like a poly(styrene/divinylbenzene) resin) and the reaction solution by simply adjusting the pH. cdnsciencepub.comresearchgate.net Under acidic conditions (e.g., 10⁻¹ M HCl), the catalyst is released from the resin to act as a homogeneous catalyst in solution. After the reaction, adjusting the pH to a less acidic condition (e.g., 10⁻⁵ M HCl) causes the catalyst to re-adsorb onto the resin, allowing for easy recovery and reuse. researchgate.net

The carboxylic acid group serves as a versatile anchor for attaching other molecular units through standard coupling reactions. For instance, it can be converted into amides, which is a common strategy for linking the crown ether to other molecules, including fluorescent reporters. nih.gov

Attachment of Schiff Bases and Related Ligand Architectures

The benzo-15-crown-5 moiety is frequently integrated into Schiff base ligands to create sophisticated systems for ion recognition and catalysis. nih.govnih.govmdpi.comresearchgate.netorientjchem.org The synthesis of these ligands typically begins with the conversion of benzo-15-crown-5 into a formyl or amino derivative. 4'-Formylbenzo-15-crown-5, a key precursor, can be synthesized from benzo-15-crown-5 via methods like the Vilsmeier-Haack or Duff reactions. nih.govresearchgate.net

Once 4'-formylbenzo-15-crown-5 is obtained, it can be condensed with various primary amines to form the desired Schiff base (imine) linkage (-CH=N-). nih.govmdpi.comresearchgate.netniscpr.res.in For example, new Schiff base derivatives have been prepared by reacting 4'-formylbenzo-15-crown-5 with diamines like 1,2-bis(2-aminophenoxy)ethane. nih.govnih.govresearchgate.net Similarly, reactions with hydrazine derivatives followed by condensation with 4'-formylbenzo-15-crown-5 yield N2O-type Schiff bases with a flexible spacer. mdpi.comresearchgate.net These multi-component systems can act as hetero-binucleating ligands, capable of binding a cation within the crown ether cavity while simultaneously coordinating a transition metal ion at the Schiff base site. mdpi.comniscpr.res.in

Alternatively, 4'-aminobenzo-15-crown-5 can be used as the amine component in Schiff base formation, reacting with various aldehydes. orientjchem.orgresearchgate.net The resulting ligands have been studied for their coordination chemistry with transition metals like cobalt(II), nickel(II), and copper(II). niscpr.res.in

Table 1: Examples of Schiff Base Ligands Derived from Benzo-15-crown-5

| Precursor 1 | Precursor 2 | Resulting Schiff Base Structure | Application/Significance |

| 4'-Formylbenzo-15-crown-5 | 1,2-bis(2-aminophenoxy)ethane | Forms a bis-crown ether Schiff base ligand. nih.govresearchgate.net | Potential for cation recognition and as models for metalloenzymes. nih.gov |

| 4'-Formylbenzo-15-crown-5 | 5-Amino-1,10-phenanthroline | Creates a ligand with both a crown ether and a phenanthroline unit. niscpr.res.in | Forms complexes with transition metals (Co, Ni, Cu) for potential catalytic or sensor applications. niscpr.res.in |

| 4'-Formylbenzo-15-crown-5 | Hydrazine, then Salicylaldehyde | Produces a flexible N2O Schiff base appended to the crown ether. mdpi.comresearchgate.net | Designed for creating hetero-binuclear complexes for ion sensing. mdpi.com |

| 4'-Aminobenzo-15-crown-5 | Salicylaldehyde | Forms an N-salicylidene aniline (B41778) derivative with a crown ether moiety. orientjchem.org | Investigated for its optical properties and ion binding. orientjchem.org |

Conjugation with Biomolecules (e.g., D-Glucose) and Chiral Induction

The incorporation of chiral units, particularly from natural sources like carbohydrates, onto the benzo-15-crown-5 scaffold is a key strategy for developing catalysts for asymmetric synthesis. psu.edursc.org D-glucose and its derivatives are attractive chiral building blocks for this purpose. psu.edursc.orgnih.govnih.gov

One approach involves synthesizing novel chiral monoaza-15-crown-5 ethers that are fused (anellated) to a D-glucopyranoside unit. psu.edursc.org These sugar-based crown ethers have demonstrated significant effectiveness as chiral phase-transfer catalysts. For instance, a monoaza-15-crown-5 containing a methyl 4,6-di-O-butyl-α-D-glucopyranoside unit has been used to catalyze the Michael addition of 2-nitropropane (B154153) to chalcone, achieving a high enantiomeric excess (90% ee). psu.edursc.org The substituents on the sugar unit and the nitrogen atom of the crown ether have been shown to significantly influence both the chemical yield and the level of enantioselectivity. psu.edursc.org

Another innovative strategy involves the synthesis of a D-glucose-conjugated 15-crown-5 (B104581) ether with a unique spiro ketal structure. nih.govnih.gov This synthesis starts from a 1-C-vinylated D-glucose derivative. The process includes glycosylation to introduce an ethyleneoxy spacer, conversion of the vinyl group to a carboxylic acid, and finally, an intramolecular condensation to form the 15-crown-5 macrocycle. nih.gov The resulting spiro-structured crown ether is anticipated to function as a chiral phase-transfer catalyst. nih.gov

Development of Fluorescently Tagged Derivatives

Functionalizing benzo-15-crown-5 ethers with fluorophores leads to the creation of fluorescent sensors (fluoroionophores) capable of detecting specific metal ions. researchsolutions.comresearchgate.netresearchgate.netnih.gov The general design involves linking the crown ether, which acts as the ion recognition site (ionophore), to a fluorescent molecule that signals the binding event through a change in its emission properties.

The synthesis of these sensors often starts with a functionalized benzo-15-crown-5, such as an amino or carboxylic acid derivative, which can then be coupled to a suitable fluorophore. For example, 4'-(9-fluorenecarboxamido)benzo-15-crown-5 was synthesized as a fluorescent ionophore for alkaline earth metal ions. nih.gov In this "off-on" sensor, the fluorene (B118485) moiety exhibits weak fluorescence on its own, but its emission is greatly enhanced upon complexation with metal ions. nih.gov

Other examples include linking benzo-15-crown-5 to different fluorophores to create sensors for various cations. BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) has been attached to a benzo-15-crown-5 derivative to create a fluorescent sensor for sodium ions (Na⁺) that functions in acidic aqueous solutions. researchgate.net Similarly, a benzoaza-15-crown-5 (B13111416) derivative was developed as a selective fluorescent probe for copper ions (Cu²⁺). researchgate.net The increase in the size of the crown ether ring can enhance affinity for larger cations, though it may weaken the fluorescent response. researchsolutions.com

Table 2: Examples of Fluorescently Tagged Benzo-15-crown-5 Derivatives

| Crown Ether Derivative | Attached Fluorophore | Target Ion | Sensing Mechanism |

| 4'-Aminobenzo-15-crown-5 | 9-Fluorenecarbonyl chloride | Alkaline earth metals | Fluorescence enhancement ("On" state) upon ion binding. nih.gov |

| Benzo-15-crown-5 | BODIPY | Na⁺ | Fluorescence enhancement (FE factor of 7.3). researchgate.net |

| N-(2-carboxymethyl)benzoaza-15-crown-5 | Intrinsic (quinoline-like) | Cu²⁺ | Fluorescence quenching upon ion binding. researchgate.net |

| Benzo-15-crown-5 | 2,7-Difluoroxanthenone | Na⁺ | Large fluorescence increase in the visible wavelength range. researchsolutions.com |

Integration with Polymeric Supports and Immobilization Techniques

Immobilizing benzo-15-crown-5 derivatives onto solid supports combines the selective binding properties of the crown ether with the practical advantages of heterogeneous systems, such as easy separation and reusability. cdnsciencepub.comnih.govresearchgate.net

One prominent method involves the synthesis of a dihydroxy-terminated benzo-15-crown-5, which is then used to prepare a solid-phase microextraction (SPME) fiber coating via sol-gel technology. nih.govresearchgate.net This technique creates a porous coating with a high surface area that is chemically bonded to the fiber surface, resulting in high thermal stability (up to 350°C) and a long lifetime. nih.govresearchgate.net These fibers have shown enhanced selectivity and sensitivity for extracting various polar and non-polar aromatic compounds compared to commercial SPME fibers. nih.gov

Another approach utilizes 4'-carboxybenzo-15-crown-5, which can be adsorbed onto an amine-functionalized poly(styrene/divinylbenzene) resin through ion-pair formation. cdnsciencepub.comresearchgate.net This creates a "drift-type" catalyst system where the active crown ether can be released into the solution to participate in the reaction and then recaptured by the solid support afterwards. researchgate.net Furthermore, derivatives like 4'-vinylbenzo-15-crown-5 can be synthesized and potentially polymerized to create poly(crown ether)s, which are heterogeneous catalysts that are easily recovered after a reaction. researchgate.net Benzo-15-crown-5 has also been used to create resins specifically for applications like lithium isotope separation. sigmaaldrich.com

Coordination Chemistry and Host Guest Interaction Mechanisms

Principles of Cation-Host Complexation by 4'-Methoxycarbonylbenzo-15-crown 5-Ether and its Derivatives

The fundamental principle of complexation by crown ethers is the electrostatic attraction between the positively charged cation (guest) and the lone pairs of electrons on the oxygen atoms (host) that line the macrocyclic cavity. researchgate.netresearchgate.net The stability and selectivity of these complexes are primarily determined by the compatibility between the size of the cation and the crown ether's cavity. researchgate.net The process of complex formation is often described by the Eigen-Winkler mechanism, which involves a series of steps from a solvent-separated ion pair to the final state where the cation is embedded within the host's cavity. muk.ac.ir

The 15-crown-5 (B104581) ether cavity is known to be particularly complementary to the sodium cation (Na⁺), leading to high selectivity for this ion. pressbooks.pubwikipedia.org The interaction involves the Na⁺ ion sitting within the plane of the five ether oxygen atoms. For cations that are larger than the cavity, such as the potassium ion (K⁺), a 1:1 complex is less stable. Instead, these larger cations often form "sandwich" complexes with a 2:1 stoichiometry (crown:cation), where the cation is situated between two crown ether molecules. researchgate.netrsc.org Conversely, the lithium ion (Li⁺), being smaller, may form a stable complex but can also coordinate with solvent molecules. sigmaaldrich.cn

The complexation is an equilibrium process, and the stability of the resulting complexes is quantified by the stability constant (Kₛ). Thermodynamic studies on benzo-15-crown-5 (B77314) derivatives show that these complexation events are often driven by favorable enthalpy changes, sometimes accompanied by a loss of entropy. researchgate.net

Table 1: Ionic Radii of Select Alkali Metal Cations

| Cation | Ionic Radius (Å) |

|---|---|

| Li⁺ | 0.76 |

| Na⁺ | 1.02 |

| K⁺ | 1.38 |

Data sourced from established chemical literature.

This compound and its derivatives also form complexes with divalent alkaline earth metal cations. chemimpex.com The higher charge density of these ions (e.g., Mg²⁺, Ca²⁺) compared to alkali metal ions leads to stronger electrostatic interactions. The stability of these complexes also follows the size-fit principle. Theoretical studies using Density Functional Theory (DFT) on 15-crown-5 derivatives and their interaction with Be²⁺, Mg²⁺, and Ca²⁺ have been conducted. digitaloceanspaces.com These studies indicate that the interaction energy is a key factor in determining selectivity. digitaloceanspaces.com For naphtho-15-crown-5, a related derivative, the complex with Ca²⁺ was found to be the most stable among the alkaline earth cations studied, which is attributed to a synergy of electrostatic interaction and size selectivity. nih.gov The first-row transition metal dications, which have similar sizes, also fit well within the 15-crown-5 cavity, typically forming seven-coordinate species with the crown ether in the equatorial plane and two axial aqua ligands. wikipedia.org The derivative 4''-carboxybenzo-15-crown-5 has been utilized in the preparation of chelates for the detection of both Mg²⁺ and Ca²⁺ ions. chemicalbook.com

Table 2: Ionic Radii of Select Alkaline Earth Metal Cations

| Cation | Ionic Radius (Å) |

|---|---|

| Be²⁺ | 0.45 |

| Mg²⁺ | 0.72 |

| Ca²⁺ | 1.00 |

Data sourced from established chemical literature.

Beyond simple metal ions, crown ethers are adept at recognizing and binding molecular cations. The interaction with primary ammonium (B1175870) ions (R-NH₃⁺) is particularly significant, occurring through hydrogen bonding between the three N⁺–H protons of the guest and the oxygen atoms of the crown ether host. nih.gov This interaction is crucial for the recognition of biologically relevant molecules like amino acids and for the enantioselective separation of chiral ammonium ions. nih.govresearchgate.net

Similarly, guanidinium (B1211019), the protonated form of guanidine (B92328) found in the side chain of arginine, can be complexed by crown ethers. researchgate.net The binding involves hydrogen bonds between the planar guanidinium ion and the ether oxygens. researchgate.net The hydronium ion (H₃O⁺) also interacts strongly with crown ethers, a process that can involve dynamic and reversible proton transfer between the ether oxygens and the water molecule. wikipedia.orgresearchgate.net

Influence of Substituents on Binding Affinity and Supramolecular Recognition

The identity of substituents on the benzo group of the crown ether has a profound impact on its complexation behavior. These substituents can modulate the electronic properties of the host and introduce new steric or functional characteristics.

The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group. Its presence on the benzene (B151609) ring at the 4'-position reduces the electron density of the aromatic system. This electronic effect is transmitted to the two phenolic oxygen atoms of the crown ether ring that are directly attached to the benzene ring. The reduced electron density on these oxygen atoms makes their lone pairs less available for donation to a guest cation. researchgate.net This, in turn, generally leads to a decrease in the stability of the complexes formed with metal cations compared to the unsubstituted benzo-15-crown-5 or derivatives with electron-donating groups. digitaloceanspaces.com Theoretical studies have confirmed that electron-withdrawing groups can reduce the selectivity of complex compounds, whereas electron-donating groups enhance it. digitaloceanspaces.com This electronic tuning is a key strategy in designing crown ethers with specific binding affinities and selectivities for various applications, such as in ion-selective electrodes and separation processes. chemimpex.com

Steric Considerations and Conformational Adaptability

The spatial arrangement of the atoms in this compound and its ability to adopt different conformations are critical to its function as a host molecule. The benzo group introduces a degree of rigidity to a portion of the macrocyclic ring, while the polyether chain retains significant flexibility.

Solution-Phase and Solid-State Complex Formation Studies

The formation of host-guest complexes between this compound and various cations has been investigated in both solution and the solid state, often drawing comparisons with the parent benzo-15-crown-5 and other derivatives.

In solution, the stability of the formed complexes is a key parameter. For the parent benzo-15-crown-5, conductometric studies in acetonitrile (B52724) have shown that it forms 1:1 complexes with alkali metal ions, with the stability order being Na⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net This selectivity is consistent with the "size-fit" concept, where the Na⁺ ion (ionic radius ~1.02 Å) is the best fit for the cavity of 15-crown-5 (cavity diameter ~1.7–2.2 Å) compared to the larger potassium ion. researchgate.netbeilstein-journals.org Thermodynamic studies on polymer-bonded benzo-15-crown-5 have indicated that complex formation with alkali metal salts is often an entropically driven process. nih.gov While specific thermodynamic data for this compound are not widely reported, the electron-withdrawing nature of the methoxycarbonyl group is expected to decrease the electron density on the catechol oxygens, which could lead to a slight reduction in the stability constants of the complexes compared to the unsubstituted benzo-15-crown-5.

Research on double-armed benzo-15-crown-5 derivatives has shown that while modifications to the benzo group may not significantly alter the stability constants for well-fitting ions like Na⁺, they can enhance the binding of larger cations through the formation of 2:1 "sandwich" complexes. researchgate.net In these sandwich complexes, the cation is coordinated by the ether oxygen atoms of two crown ether molecules. The formation of such complexes is typically an enthalpy-driven process. researchgate.net

The table below summarizes the stability constants (log K) for the 1:1 complexation of the parent Benzo-15-crown-5 with various alkali metal ions in different solvents, which serves as a baseline for understanding the potential behavior of its 4'-methoxycarbonyl derivative.

| Cation | Solvent | Log K |

| Li⁺ | Propylene Carbonate | 3.36 |

| Na⁺ | Propylene Carbonate | 3.65 |

| K⁺ | Propylene Carbonate | 3.23 |

| Rb⁺ | Propylene Carbonate | 2.92 |

| Cs⁺ | Propylene Carbonate | 2.68 |

| Na⁺ | Acetonitrile | 4.34 |

| K⁺ | Acetonitrile | 3.49 |

| Rb⁺ | Acetonitrile | 3.10 |

| Cs⁺ | Acetonitrile | 2.76 |

Data sourced from studies on Benzo-15-crown-5 and presented here for comparative purposes. The electron-withdrawing nature of the methoxycarbonyl group may lead to slightly lower log K values for this compound. researchgate.net

Ion Selectivity and Recognition Mechanisms

Experimental Investigations of Cation Selectivity Profiles

Experimental studies have been crucial in mapping the cation selectivity of benzo-15-crown-5 (B77314) and its derivatives. These investigations provide empirical data on which cations are preferentially bound and the strength of these interactions.

The parent compound, benzo-15-crown-5, demonstrates a notable preference for sodium ions (Na⁺) due to the complementary fit between the ionic radius of Na⁺ and the cavity size of the 15-crown-5 (B104581) macrocycle. nih.govwikipedia.org Studies on various benzo-crown ethers have shown that the dimensions of the crown ether pocket are a primary determinant in complex formation. nih.gov For instance, while 15-crown-5 is well-suited for Na⁺, the larger 18-crown-6 (B118740) ethers show a higher affinity for potassium ions (K⁺). nih.govnih.gov

Binding studies on crown ethers have been conducted with a wide array of cations. For example, porphyrin-crown ether hybrids incorporating benzo-15-crown-5 units have been shown to bind Na⁺, Mg²⁺, Ca²⁺, K⁺, NH₄⁺, and Ba²⁺. nih.govbeilstein-journals.org In some instances, the complexation of larger cations like K⁺, NH₄⁺, and Ba²⁺ can induce the formation of dimeric "sandwich" complexes, where the cation is coordinated between two crown ether cavities. nih.govbeilstein-journals.org The selectivity of benzo-15-crown-5 and its derivatives is not limited to alkali and alkaline earth metals; they can also interact with transition metal cations and organic guests. wikipedia.orgnih.gov

Table 1: Stability Constants (log Kₛ) for 1:1 Complexes of Benzo-15-crown-5 (B15C5) with Alkali Metal Cations in Methanol (B129727)

| Cation | Ionic Radius (Å) | log Kₛ |

| Li⁺ | 0.76 | 2.65 |

| Na⁺ | 1.02 | 3.31 |

| K⁺ | 1.38 | 2.85 |

| Rb⁺ | 1.52 | 2.35 |

| Cs⁺ | 1.67 | 1.95 |

This table presents representative data for the parent benzo-15-crown-5 to illustrate general selectivity trends, as specific data for the 4'-methoxycarbonyl derivative was not found in the search results.

Impact of Structural Modifications on Ion Discrimination

Altering the structure of the crown ether molecule can significantly influence its ion binding capabilities and selectivity.

The "size-fit" concept is a fundamental principle in crown ether chemistry. nih.govresearchgate.net The selectivity of a crown ether is heavily dependent on the match between the size of the cation and the dimensions of the macrocyclic cavity. nih.govresearchgate.netresearchgate.net For benzo-crown ethers, the 15-crown-5 macrocycle, with a cavity diameter of 1.7-2.2 Å, is ideally sized to accommodate the Na⁺ cation (ionic diameter ~2.04 Å). nih.govwikipedia.org In contrast, the larger cavity of 18-crown-6 (2.6-3.2 Å) is a better fit for the K⁺ ion (ionic diameter ~2.76 Å). nih.govnih.gov

When a cation is smaller than the cavity, the flexible crown ether ring can deform to wrap around the ion, maximizing the electrostatic interactions. nih.gov If the cation is too large to fit inside the cavity, it may perch on top of the ring or form a 2:1 "sandwich" complex with two crown ether molecules. nih.govresearchgate.net Theoretical studies have shown that the interaction energy between benzo-crown ethers and alkali metal cations is dependent on both the ring size and the nature of the cation. rsc.org

The introduction of a methoxycarbonyl (-COOCH₃) group at the 4'-position of the benzo ring influences the electronic properties of the crown ether. This substituent is generally considered to be electron-withdrawing, which can reduce the electron density on the adjacent catechol oxygen atoms that are part of the macrocyclic ring. This reduction in basicity of the donor oxygen atoms can, in turn, affect the strength of the coordination with cations.

While direct studies on the specific influence of the 4'-methoxycarbonyl group on the selectivity of benzo-15-crown-5 were not found in the provided search results, general principles of physical organic chemistry suggest that an electron-withdrawing group would decrease the stability of the resulting cation complexes compared to the unsubstituted parent compound or derivatives with electron-donating groups. This effect is due to the diminished ability of the ether oxygens to donate their lone pairs to the complexed cation. However, this electronic effect must be considered alongside steric and other factors.

Attaching additional functional groups or flexible side arms to the crown ether framework can significantly alter its binding characteristics and introduce new functionalities. These appended groups can provide additional binding sites, influence the conformation of the macrocycle, and enable the development of sensors and switches. mdpi.commdpi.comnih.gov

For example, "lariat" ethers, which have a donor group in a side arm, can enhance binding stability and selectivity. researchgate.net Studies on double-armed benzo-15-crown-5 derivatives have shown that while complexation with Na⁺ is not significantly changed compared to the parent crown, the binding ability towards larger cations like K⁺ and Rb⁺ is enhanced through the formation of sandwich complexes. researchgate.net The synthesis of benzo-15-crown-5 derivatives with appended N₂O Schiff bases creates ligands that can coordinate with transition metals, potentially leading to sensors for alkali or alkaline earth metals. mdpi.com Furthermore, connecting a benzo-15-crown-5 unit to a fluorescent moiety like pyrene (B120774) via a flexible methylene (B1212753) spacer has been shown to create selective fluorescent sensors for K⁺, with the spacer length being a critical factor for optimal performance. nih.gov

Mechanistic Insights into Selective Cation Binding

The binding of a cation by 4'-Methoxycarbonylbenzo-15-crown 5-ether is a dynamic process that involves significant conformational changes and specific, non-covalent interactions. The presence of the methoxycarbonyl group on the benzene (B151609) ring introduces electronic effects that modulate the intrinsic binding properties of the parent benzo-15-crown-5 macrocycle.

The fundamental principle governing the selectivity of crown ethers is the compatibility between the size of the cation and the dimensions of the polyether cavity. The 15-crown-5 ring has a cavity diameter estimated to be between 1.7 and 2.2 Angstroms. This size is particularly complementary to the sodium cation (Na⁺), which has an ionic radius of approximately 1.02 Å, allowing it to fit snugly within the ring. This "size-fit" concept is a primary determinant of selectivity.

For the parent compound, benzo-15-crown-5 (B15C5), the stability of its complexes with alkali metal cations in various solvents generally follows the order: Na⁺ > K⁺ > Rb⁺ > Cs⁺. researchgate.net This preference underscores the importance of the match between the cation's diameter and the host's cavity size. While larger cations like K⁺ (1.38 Å) can bind, the fit is less optimal, often resulting in the formation of 2:1 "sandwich" complexes where the cation is situated between two crown ether molecules. researchgate.net

Table 1: Ionic Radii of Select Alkali Metal Cations

| Cation | Ionic Radius (Å) |

|---|---|

| Li⁺ | 0.76 |

| Na⁺ | 1.02 |

| K⁺ | 1.38 |

| Rb⁺ | 1.52 |

This interactive table provides the ionic radii for common alkali metal cations, illustrating the basis for the size-fit selectivity model.

The encapsulation of a cation within the crown ether cavity is primarily driven by electrostatic forces, specifically ion-dipole interactions between the positively charged guest and the lone pairs of electrons on the oxygen atoms of the polyether ring. asianpubs.org The five oxygen atoms of the 15-crown-5 ring arrange themselves around the cation, chelating it in a stable complex. This process is enthalpically favorable.

The substituent on the benzo group plays a critical role in modulating the strength of these interactions. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group. This property reduces the electron density on the attached benzene ring and, through resonance and inductive effects, on the two catechol oxygen atoms that are part of the crown ether ring. Research on analogous compounds, such as dinitro-substituted dibenzo-18-crown-6, has shown that electron-withdrawing groups reduce the affinity for cations compared to the unsubstituted ligand. muk.ac.ir Conversely, electron-donating groups like amino (-NH₂) can slightly increase the stability of the complex. muk.ac.ir

Therefore, for this compound, the electron-withdrawing nature of the methoxycarbonyl substituent is expected to decrease the basicity of the ether's oxygen atoms. This reduction in Lewis basicity weakens the ion-dipole interactions, leading to lower complex stability constants compared to the unsubstituted benzo-15-crown-5. muk.ac.ir

Table 2: Stability Constants (Log Kₛ) for Benzo-15-crown-5 Complexes with Alkali Metal Cations

| Cation | Log Kₛ in Acetonitrile (B52724) (298 K) |

|---|---|

| Na⁺ | 3.48 |

| K⁺ | 2.98 |

| Rb⁺ | 2.45 |

Data from a conductometric study of the parent compound, Benzo-15-crown-5. researchgate.net The stability constants for this compound are predicted to be lower due to the electronic influence of the substituent.

The nature of the anion can influence complexation in several ways. Studies on lithium salt extraction using benzo-15-crown-5 have shown that an increase in the anion's radius and lipophilicity (e.g., in the order Cl⁻ < Br⁻ < ClO₄⁻ < SCN⁻) leads to a higher distribution coefficient, meaning more efficient transfer of the salt into the organic phase. mdpi.com

Computational and Spectroscopic Characterization of Host Guest Systems

Quantum Chemical Investigations and Molecular Modeling

Quantum chemical methods serve as a powerful virtual microscope, enabling the exploration of molecular properties and interactions at the atomic level. These in silico techniques are crucial for interpreting experimental data and predicting the behavior of host-guest systems.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying crown ether systems due to its balance of accuracy and computational cost. globalresearchonline.net Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or def2TZVP, are frequently used to perform geometry optimizations, confirming that the calculated structures correspond to true energy minima by ensuring the absence of imaginary frequencies in vibrational calculations. globalresearchonline.netuva.nl

For host-guest complexes, such as those involving metal ions, DFT is employed to determine the electronic structure and chelation motif. researchgate.net For instance, in studies of the [Co(15-crown-5)(H2O)]2+ complex, DFT calculations were essential to establish that the system adopts a quartet spin state with a pseudo-octahedral coordination geometry, where six oxygen atoms (five from the ether and one from water) bind to the central cobalt ion. uva.nl The theoretical models help elucidate the intricate balance of forces and the preferred three-dimensional arrangement of the guest within the host's cavity.

Ab initio molecular dynamics (AIMD), particularly the Born-Oppenheimer molecular dynamics (BOMD) approach, provides a method for simulating the time-dependent behavior of molecular systems. rub.deaps.org Unlike classical molecular dynamics that rely on predefined potentials, AIMD calculates the forces acting on the nuclei directly from the electronic structure "on-the-fly" at each step of the trajectory. rub.de This allows for the modeling of complex chemical environments and dynamic processes, including conformational changes and guest-host interactions, without empirical parameterization.

In studies of crown ethers like 15-crown-5 (B104581) complexed with ions such as ammonium (B1175870) (NH4+), BOMD simulations have revealed dynamic changes in coordination within the macrocyclic cavity. researchgate.net The ammonium ion is shown to undergo facile rotation, leading to frequent shifts in which hydrogen atoms are involved in hydrogen bonding with the ether oxygen atoms. researchgate.net This dynamic framework is crucial for understanding the flexibility of the host-guest complex and accurately interpreting experimental spectroscopic data. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability, reactivity, and polarizability. researchgate.netnih.gov

In the context of 4'-Methoxycarbonylbenzo-15-crown 5-ether host-guest systems, HOMO-LUMO analysis performed via DFT calculations can reveal the nature of charge transfer upon complexation. researchgate.net A smaller energy gap generally signifies higher chemical reactivity and a greater ease of electronic excitation. nih.gov From the HOMO and LUMO energy values, other important quantum chemical descriptors can be calculated, such as:

Ionization Potential (I) and Electron Affinity (A)

Chemical Hardness (η) and Softness (S)

Chemical Potential (μ) and Electronegativity (χ)

Electrophilicity Index (ω)

These parameters provide a quantitative basis for predicting the reactivity and interaction capabilities of the crown ether. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Data derived from principles outlined in referenced literature. globalresearchonline.netresearchgate.netresearchgate.net

A primary goal of molecular modeling in host-guest chemistry is the accurate prediction of interaction energies and the corresponding stable geometries. nih.gov DFT methods that include dispersion corrections, such as the B3LYP-D3 functional, are essential for reliably computing these energies, as non-covalent interactions play a dominant role in the stability of such complexes. nih.govchemrxiv.org

The interaction energy (ΔE) is typically calculated by subtracting the energies of the isolated host and guest from the energy of the optimized host-guest complex. chemrxiv.org For more accurate calculations, especially in the gas phase, a basis set superposition error (BSSE) correction is often applied. bham.ac.uk Computational studies on various host-guest systems show that these predicted energies can correlate well with experimental findings, making them a reliable descriptor for screening and designing new functional materials. bham.ac.ukresearchgate.net These calculations can determine the most stable position of a guest molecule within the crown ether's cavity and predict the strength of the binding, offering invaluable guidance for experimental work. nih.govnih.gov

Spectroscopic Probes of Complexation and Molecular Recognition

Spectroscopic techniques provide experimental data that is fundamental to characterizing host-guest complexes. Vibrational spectroscopy, in particular, is highly sensitive to the structural and electronic changes that occur upon molecular recognition and binding.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive methods for probing the vibrational modes of molecules. Changes in the vibrational spectrum of this compound upon complexation serve as a direct indicator of host-guest interactions.

In studies of related benzo-15-crown-5 (B77314) derivatives, the IR spectra show characteristic absorption bands for the ether moieties. mdpi.com Key vibrational modes include the aromatic-aliphatic ether stretching ν(Ar-O-C) and the aliphatic ether stretching ν(C-O-C). mdpi.comresearchgate.net The formation of a host-guest complex typically perturbs these vibrations, leading to shifts in their frequencies, which confirms the interaction between the guest and the oxygen atoms of the crown ether cavity.

The combination of experimental IR spectroscopy with DFT calculations is particularly powerful. For example, gas-phase techniques like Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy can be used to obtain the vibrational spectrum of an isolated, mass-selected complex. uva.nlresearchgate.net This experimental spectrum can then be compared with theoretical spectra calculated using DFT for various possible isomers and conformers. uva.nlresearchgate.net A close match between the experimental and a calculated spectrum allows for the confident assignment of the complex's three-dimensional structure. uva.nl This integrated approach has been successfully used to confirm the coordination geometries of metal ions and small molecules within the 15-crown-5 macrocycle. uva.nlresearchgate.netresearchgate.net Raman spectroscopy offers a complementary view of the vibrational modes, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.net

Table 2: Characteristic Infrared (IR) Vibrational Frequencies for Benzo-15-Crown-5 Derivatives

| Vibrational Mode | Typical Wavenumber (cm-1) | Significance |

|---|---|---|

| ν(Ar-O-C) | 1268–1266 | Stretching of the ether bond connecting the benzene (B151609) ring to the crown macrocycle. Sensitive to electronic changes in the aromatic system. |

| ν(C-O-C) | 1131–1125 | Asymmetric stretching of the aliphatic ether linkages within the crown macrocycle. Directly involved in cation coordination. |

Data based on findings for 4'-formyl-benzo-15-crown-5 derivatives. mdpi.comresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4'-formyl-benzo-15-crown-5 |

| 15-crown-5 (1,4,7,10,13-pentaoxacyclopentadecane) |

| Ammonium (NH4+) |

| Cobalt (Co) |

| Hydronium (H3O+) |

| Benzo-15-crown-5 |

| 4'-aminobenzo-15-crown-5 |

| 4'-nitrobenzo-15-crown-5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of crown ethers in solution. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the confirmation of the molecular structure and the study of dynamic processes such as conformational changes and host-guest binding kinetics.

While a complete, assigned NMR dataset for this compound is not available in the cited literature, data for the closely related 4'-nitrobenzo-15-crown-5 provides significant insight into the expected spectral features. orientjchem.org The substitution on the benzene ring directly influences the chemical shifts of the aromatic protons and, to a lesser extent, the protons of the polyether ring. In a study on 4-nitrobenzo-15-crown-5, the ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. orientjchem.org The aromatic region of the ¹H spectrum showed distinct signals for the three protons, with coupling constants confirming their positions on the substituted ring. orientjchem.org The methoxycarbonyl group in the target compound, being an electron-withdrawing group similar to the nitro group, would be expected to produce a similar downfield shift pattern for the aromatic protons.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 3.62 | Broad Singlet | 8H, O-CH₂-CH₂-O |

| 3.74-3.85 | Multiplet | 4H, Ar-O-CH₂ | |

| 4.13-4.24 | Multiplet | 4H, Ar-O-CH₂ | |

| 7.15, 7.73, 7.89 | d (J=8.9), d (J=2.7), dd (J=8.9, 2.7) | 3H, Aromatic CH | |

| ¹³C | 67.77, 68.84, 69.27, 69.71 | - | Polyether Carbons |

| 70.09, 70.16, 70.30 | - | ||

| 100.96, 105.53, 117.49 | - | Aromatic Carbons | |

| 139.35, 143.95, 149.92 | - |

Dynamic NMR (DNMR) studies on benzo-crown ether derivatives can reveal information about the energy barriers associated with the conformational flexibility of the polyether ring. nih.gov These motions can be influenced by factors such as solvent, temperature, and complexation with a guest ion.

Mass Spectrometry for Molecular Identification and Complex Characterization

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of this compound and for characterizing its non-covalent complexes with guest ions. Electrospray ionization (ESI) is a particularly gentle ionization method that allows for the transfer of intact host-guest complexes from solution into the gas phase for mass analysis. core.ac.uk

The molecular formula of this compound is C₁₆H₂₂O₇, corresponding to a monoisotopic mass of 326.13657 Da. uni.lu ESI-MS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 327.14385. uni.lu Due to the high affinity of the crown ether cavity for alkali metals, adducts with sodium [M+Na]⁺ (m/z 349.12579) and potassium [M+K]⁺ (m/z 365.09973) are also readily observed, even with trace amounts of these salts present in the sample or solvent. core.ac.ukuni.lu

| Adduct | Calculated m/z |

|---|---|

| [M]⁺ | 326.13602 |

| [M+H]⁺ | 327.14385 |

| [M+NH₄]⁺ | 344.17039 |

| [M+Na]⁺ | 349.12579 |

| [M+K]⁺ | 365.09973 |

Furthermore, ESI-MS is used to determine the stoichiometry of host-guest complexes. core.ac.uk For cations that are too large to fit within a single crown ether cavity, such as K⁺ in a 15-crown-5 ring, "sandwich" complexes with a 2:1 (host:guest) stoichiometry can form. core.ac.uk The relative abundances of the 1:1 and 2:1 complex ions in the mass spectrum can provide qualitative information about the stability and solution-phase equilibria of these species. core.ac.uk Post-column addition of crown ethers in liquid chromatography/electrospray ionization mass spectrometry (LC/ESIMS) has also been shown to be an effective strategy to reduce fragmentation and improve sensitivity for certain analytes. researchgate.net

Structural Elucidation via X-ray Crystallography of Complexes

X-ray crystallography provides the most definitive structural information for a molecule and its complexes in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for a complex of this compound has not been reported in the searched literature, the structures of complexes involving the parent benzo-15-crown-5 (B15C5) and closely related derivatives offer critical insights.

The crystal structure of a complex between B15C5 and lithium bis(trifluoromethanesulfonyl)imide ([Li(B15C5)(H₂O)][NTf₂]) shows the lithium cation coordinated by all five oxygen atoms of the crown ether as well as a water molecule. mdpi.com In this complex, the Li⁺ ion is displaced from the mean plane of the crown's oxygen atoms. mdpi.com In complexes with calcium isothiocyanate, the conformation of the B15C5 ligand was found to be determined primarily by intramolecular forces. rsc.org

Advanced Research Applications in Chemical Sciences

Catalytic Systems and Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-in-liquid or liquid-in-liquid system. fzgxjckxxb.comslideshare.net Crown ethers are particularly effective phase-transfer catalysts because their hydrophobic exterior allows them to be soluble in organic solvents, while their hydrophilic interior cavity can encapsulate and transport inorganic cations from an aqueous or solid phase into the organic phase. jetir.org This process activates the accompanying anion, making it a potent nucleophile in the organic medium. The presence of the electron-withdrawing methoxycarbonyl group on the benzo moiety can modulate the cation-binding properties of the crown ether, influencing its catalytic efficiency. researchgate.net

The versatility of benzo-15-crown-5 (B77314) derivatives allows for their use in both homogeneous and innovative heterogeneous catalytic systems. A closely related compound, 4'-carboxybenzo-15-crown-5, has been ingeniously employed in a "drift-type" catalytic system. researchgate.net In this setup, the catalyst is initially adsorbed onto a poly(styrene/divinylbenzene) resin through an ion-pair linkage, functioning as a heterogeneous system. researchgate.net By adjusting the acidity of the solution, the ion pair is broken, releasing the crown ether into the reaction medium to act as a soluble, homogeneous catalyst. researchgate.net After the reaction, the pH is readjusted, causing the catalyst to re-adsorb onto the resin, allowing for easy recovery and reuse. researchgate.net

While the methoxycarbonyl derivative does not possess the pH-sensitive carboxyl group for such "drifting," it can be incorporated into polymeric backbones to create stable, heterogeneous catalysts or used directly as a homogeneous catalyst in solution. Its enhanced solubility in organic solvents compared to its carboxylic acid counterpart makes it well-suited for homogeneous applications.

The unique capabilities of functionalized benzo-15-crown-5 ethers as phase-transfer catalysts have been demonstrated in several key organic transformations.

Oxidation: In the oxidation of benzhydrol using sodium permanganate (B83412) (NaMnO4), 4'-carboxybenzo-15-crown-5 proved to be a more effective catalyst than other common crown ethers. researchgate.net The catalyst transports the permanganate ion into the organic phase where it can readily oxidize the alcohol.

| Catalyst | Relative Effectiveness |

| 4'-Carboxybenzo-15-crown-5 | Most Effective |

| 15-Crown-5 (B104581) | Less Effective |

| 18-Crown-6 (B118740) | Less Effective |

| Monobenzo-15-crown-5 | Less Effective |

| Dibenzo-18-crown-6 | Less Effective |

Nucleophilic Substitution: Crown ethers are classic catalysts for nucleophilic substitution reactions. By sequestering the cation of an inorganic salt (e.g., K+ from KCN), the "naked" anion (CN-) becomes highly reactive in the organic solvent, readily participating in SN2 reactions. jetir.org Studies on substituted dibenzo crown ethers have shown that the electronic nature of the substituents directly correlates with the reaction rates. researchgate.net The electron-withdrawing methoxycarbonyl group on 4'-methoxycarbonylbenzo-15-crown-5 influences the electron density of the aromatic ring and, consequently, the complexation strength with cations, thereby modulating its catalytic activity in such substitutions.

Analytical Chemistry and Sensing Platforms

The selective ion-binding properties of the 15-crown-5 cavity, which is complementary to the size of the sodium ion (Na+), make its derivatives highly valuable as ionophores in analytical sensors. wikipedia.orgtaylorandfrancis.com

Benzo-15-crown-5 and its derivatives are frequently incorporated into polyvinyl chloride (PVC) membranes to create potentiometric ion-selective electrodes (ISEs). researchgate.net These sensors operate by developing a potential difference across the membrane that is proportional to the concentration of a specific ion in a sample.

A study on a lead(II) selective sensor using the parent benzo-15-crown-5 (B15C5) as the ionophore provides a clear example of the components and performance of such devices. researchgate.net The methoxycarbonyl derivative, with its altered lipophilicity and electronic character, is a candidate for developing similar sensors with modified selectivity or response characteristics.

Table: Composition and Performance of a Benzo-15-Crown-5 Based Pb(II) Ion-Selective Electrode researchgate.net

| Component | Function | Optimal Composition |

|---|---|---|

| Benzo-15-crown-5 (B15C5) | Ionophore (Sensing Material) | 9% |

| Dibutylphthalate (DBP) | Plasticizer | 60% |

| Polyvinyl chloride (PVC) | Membrane Matrix | 29% |

| Sodium tetraphenylborate (B1193919) (NaTPB) | Anion Excluder | 2% |

| Performance Metric | Value | |

| Linear Range | 1x10⁻⁵ to 1x10⁻³ M | |

| Slope | 29.7 ± 0.5 mV/decade | |

| Detection Limit | 8.4x10⁻⁶ M | |

| Response Time | ~25 seconds |

| Optimal pH Range | 2.8 - 4.5 | |

More advanced sensors have been fabricated by covalently grafting benzo-15-crown-5 onto chemically exfoliated molybdenum disulfide (ce-MoS2) nanosheets, creating a robust electrode for detecting sodium ions in biological fluids like artificial sweat. rsc.org

The benzo-15-crown-5 scaffold can be integrated into more complex sensor systems, such as fluoroionophores. These molecules combine a cation-binding unit (the crown ether) with a fluorescent reporter group (a fluorophore). Cation binding by the crown ether induces a change in the fluorescence properties of the molecule, allowing for optical detection.

In one sophisticated design, a benzo-15-crown-5 derivative linked to a pyrene (B120774) moiety was used to construct a supramolecular sensor in conjunction with γ-cyclodextrin. nih.gov This system demonstrated high selectivity for potassium ions (K+) in water. nih.gov The binding of K+ by two crown ether units led to the formation of a pyrene dimer, which is observable through its characteristic excimer emission. nih.gov This research highlights that the formation of a 2:1:1 complex involving two fluoroionophore molecules, one potassium ion, and one γ-cyclodextrin molecule is responsible for the sensing mechanism. nih.gov The length of the spacer connecting the crown ether and the pyrene was found to be critical for achieving the highest K+ selectivity. nih.gov

Separation Science and Extraction Processes

The ability of benzo-15-crown-5 derivatives to selectively complex with specific cations makes them excellent extractants in separation science, particularly for liquid-liquid extraction. This is highly relevant for the separation of valuable or strategic elements, such as lithium isotopes. sigmaaldrich.commdpi.com

Research has shown that benzo-15-crown-5, when used as an extractant in a medium of an ionic liquid like [C8mim][NTf2], is effective for extracting lithium from aqueous solutions. mdpi.com The efficiency of this extraction is highly dependent on the type of lithium salt in the aqueous phase. A comparative study between the extraction from lithium chloride (LiCl) and lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) solutions revealed significant differences. mdpi.com

Table: Comparison of Lithium Extraction Systems Using Benzo-15-Crown-5 (B15C5) in Ionic Liquid mdpi.com

| Feature | System with LiCl | System with LiNTf2 |

|---|---|---|

| Extraction Efficiency | Lower | Significantly Higher |

| Transfer of B15C5 to Aqueous Phase | Significant | Lower |

| Loss of Ionic Liquid | Present | Not observed |

The study concluded that the system using LiNTf2 is superior due to better extraction, reduced loss of the crown ether extractant to the aqueous phase, and better stability of the ionic liquid phase. mdpi.com The higher lipophilicity of the NTf2⁻ anion compared to the Cl⁻ anion facilitates the transfer of the [Li(B15C5)]+ complex into the organic phase, thereby enhancing extraction efficiency. mdpi.com The methoxycarbonyl group on the crown ether can be used to fine-tune the solubility and partitioning behavior of the extractant between the aqueous and organic phases.

Extraction of Metal Ions from Aqueous and Organic Media

The inherent ability of the benzo-15-crown-5 moiety to form stable complexes with metal cations makes it a highly effective extractant in liquid-liquid separation systems. These crown ethers facilitate the transfer of metal ions from an aqueous phase to an organic phase. The efficiency of this extraction is influenced by several factors, including the nature of the cation, the solvent used, and the lipophilicity of the counter-anion present in the aqueous phase. mdpi.com

Research has demonstrated that in extraction systems using benzo-15-crown-5 (B15C5), an increase in the anion radius and its lipophilicity enhances the distribution coefficient of lithium. mdpi.com For instance, studies comparing various lithium salts found that extraction efficiency increases across the series LiCl, LiBr, LiI, LiClO₄, and LiSCN. mdpi.com Functionalized derivatives, such as 4'-carboxybenzo-15-crown-5, have been developed as "drift-type" phase transfer catalysts. researchgate.net This catalyst can be adsorbed onto a polymer resin and released into a reaction solution by adjusting acidity, demonstrating a sophisticated method of controlling the extraction and recovery process. researchgate.net

Isotope Separation Methodologies, e.g., Lithium Isotopes

A significant application of benzo-15-crown-5 and its derivatives is in the separation of isotopes, particularly the isotopes of lithium (⁶Li and ⁷Li). researchgate.net This process is critical for nuclear engineering, where pure lithium-7 (B1249544) is a key material. mdpi.com The separation relies on the subtle differences in the complexation stability between the crown ether and the lithium isotopes. The lighter isotope, ⁶Li, is typically enriched in the organic or crown ether-containing phase. capes.gov.brresearchgate.net

Different methodologies have been explored, including liquid-liquid extraction and solid-liquid adsorption. In liquid-liquid extraction using benzo-15-crown-5 and chloroform (B151607), a maximum single-stage separation factor (α) for ⁶Li/⁷Li was reported as 1.044 ± 0.003, one of the highest values achieved for chemical exchange reactions. capes.gov.br The use of eco-friendly ionic liquids instead of volatile solvents like chloroform is a promising alternative. mdpi.comresearchgate.net When a chitosan (B1678972) film grafted with 4′-formoxylbenzo-15-crown-5-ether was used for solid-liquid extraction, the separation factor (α) reached up to 1.053 ± 0.002 at 10 °C. researchgate.net The separation efficiency is temperature-dependent, with lower temperatures generally favoring a higher separation factor, indicating the process is exothermic. researchgate.netresearchgate.net

Table 1: Separation Factors for Lithium Isotopes Using Benzo-15-Crown-5 Derivatives

| Crown Ether System | Method | Separation Factor (α) for ⁶Li/⁷Li | Reference |

|---|---|---|---|

| Benzo-15-crown-5 in H₂O/CHCl₃ | Liquid-Liquid Extraction | 1.044 ± 0.003 | capes.gov.br |

| Benzo-15-crown-5 in Ionic Liquid | Liquid-Liquid Extraction | 1.032 | researchgate.net |

| Chitosan graft 4′-formoxylbenzo-15-crown-5-ether film | Solid-Liquid Adsorption | 1.053 ± 0.002 (at 10°C) | researchgate.net |

Supramolecular Materials Science and Polymer Chemistry

The principles of host-guest chemistry involving crown ethers are fundamental to the construction of advanced supramolecular materials. The dynamic and reversible nature of these non-covalent interactions allows for the creation of functional polymers and materials with tunable properties. nih.gov

Crown ethers are integral in designing fluorescent supramolecular polymers. nih.gov These materials are typically constructed by combining a fluorescent molecule (chromophore) with a crown ether recognition site. The host-guest interaction between the crown ether and a specific cation can trigger a change in the polymer's aggregation state or conformation, leading to a detectable change in its fluorescence. nih.gov For example, a host molecule featuring four benzo-15-crown-5 units attached to a tetraphenylethylene (B103901) (TPE) core was designed as a fluorometric probe for potassium ions (K⁺). nih.gov The binding of K⁺ induces aggregation and enhances fluorescence, a phenomenon known as aggregation-induced emission (AIE). nih.gov This approach allows for the creation of sensors that can visually report the presence of specific metal ions.

Functionalized benzo-15-crown-5 ethers can be covalently attached to polymer membranes to impart specific ion-selective properties. In one study, commercial polyethersulfone (PES) membranes, used in hemodialysis, were chemically modified with 4′-aminobenzo-15-crown-5 ether. mdpi.com The goal was to improve the membrane's anticoagulant properties by enabling it to complex Ca²⁺ ions from the blood, which are essential for the coagulation cascade. mdpi.com The functionalized membranes demonstrated a significant improvement in calcium retention. mdpi.com Similarly, custom-made membranes incorporating 15-crown-5 have been developed for the specific application of separating lithium isotopes via electromigration. mdpi.com These membranes enhance the permselectivity towards singly charged ions, facilitating more efficient isotope fractionation. mdpi.com

Table 2: Calcium Retention by Modified Polyethersulfone (PES) Membranes

| Membrane Type | Modification | Improvement in Ca²⁺ Retention | Reference |

|---|

The responsive nature of crown ether-based host-guest systems makes them excellent building blocks for stimuli-responsive, or "smart," materials. These materials can change their physical or chemical properties in response to an external stimulus, such as the presence of a specific ion. nih.gov A supramolecular hydrogelator containing a benzo-15-crown-5 moiety was developed to act as a sensor for potassium cations. rsc.org In the presence of K⁺, the hydrogelator molecules form a sandwich complex (B15C5/K⁺/B15C5), which alters the molecular assembly and triggers both the formation of a gel and a visible color change. rsc.org This demonstrates a multi-modal response to a chemical stimulus, a key feature of advanced smart materials.

Biomimetic Chemistry and Chemical Biology Investigations

The selective binding of ions by crown ethers mimics the function of ion channels and carriers in biological systems. This property is exploited in biomimetic chemistry to create synthetic systems that replicate biological functions. A prime example is the modification of hemodialysis membranes with 4′-aminobenzo-15-crown-5 ether. mdpi.com By immobilizing the crown ether onto the membrane surface, a material is created that can selectively sequester calcium ions from blood. mdpi.com This application mimics the biological regulation of ion concentrations and represents a step towards creating more biocompatible medical devices that can actively interface with biological fluids to prevent adverse processes like blood clotting. mdpi.com

Mimicry of Biological Ion Transport and Membrane Processes